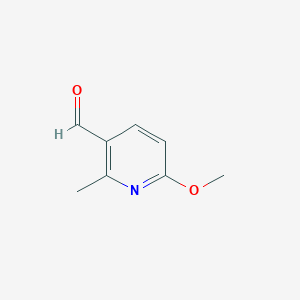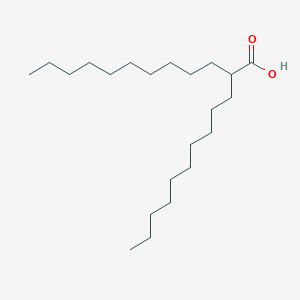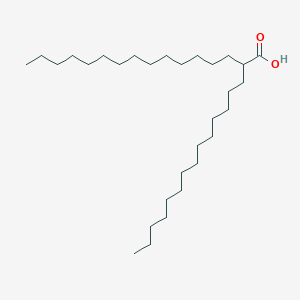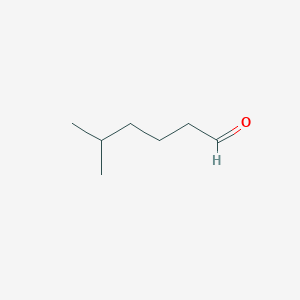
2-Methylbutan-2-amin
Übersicht
Beschreibung
2-methylbutan-2-amine is a primary aliphatic amine that is butan-2-amine substituted by a methyl group at position 2. Metabolite observed in cancer metabolism. It has a role as a human metabolite.
Wissenschaftliche Forschungsanwendungen
Krebsstoffwechselforschung
2-Methylbutan-2-amin: wurde als Metabolit im Krebsstoffwechsel identifiziert . Sein Vorkommen und seine Rolle in Krebszellen können Einblicke in die Stoffwechselwege geben, die bei Krebs verändert sind. Das Verständnis dieser Wege kann zur Entwicklung von zielgerichteten Therapien führen, die die Stoffwechselprozesse von Krebszellen stören und möglicherweise zu neuen Behandlungen führen.
Pharmazeutische Synthese
Diese Verbindung wird bei der Synthese von kurzkettigen chiralen Aminen verwendet, die in der pharmazeutischen Industrie von entscheidender Bedeutung sind . Diese Amine dienen als Bausteine für verschiedene Pharmazeutika, darunter Medikamentenkandidaten wie XL888 und Herbizide wie Bromacil . Die Fähigkeit, diese Amine mit hoher Enantioselektivität herzustellen, ist wertvoll für die Herstellung wirksamer und sicherer Medikamente.
Biokatalyse
This compound: ist an biokatalytischen Prozessen beteiligt, insbesondere an reduktiven Aminierungsreaktionen, die durch Amindehydrogenasen vermittelt werden . Diese Reaktionen sind wichtig für die Herstellung von chiralen Aminen, die für verschiedene chemische Industrien unerlässlich sind. Die Rolle der Verbindung in der Biokatalyse unterstreicht ihre Bedeutung für die grüne Chemie und nachhaltige Industriepraktiken.
Pflanzenschutzmittelproduktion
Die Struktur von This compound ist in bestimmten Pflanzenschutzmitteln vorhanden . Sie wird bei der Synthese von Herbiziden und anderen landwirtschaftlichen Chemikalien verwendet, wobei die Chiralität und die spezifischen funktionellen Gruppen der Verbindung die Wirksamkeit und Sicherheit der Pflanzenschutzmittelprodukte beeinflussen können.
Asymmetrische Synthesen
Im Bereich der asymmetrischen Synthesen ist This compound eine wertvolle Verbindung für die Herstellung von optisch aktiven Molekülen . Diese Moleküle finden Anwendung bei der Herstellung von chiralen Hilfsstoffen oder Liganden, die in verschiedenen asymmetrischen Synthesen verwendet werden, um Verbindungen mit der gewünschten Chiralität herzustellen.
Anwendungen in der chemischen Industrie
Als primäres aliphatisches Amin spielt This compound in verschiedenen chemischen Reaktionen eine Rolle als Brønsted-Base . Sie kann ein Hydron von einem Donor aufnehmen, was ein grundlegender Prozess in vielen chemischen Reaktionen innerhalb der Industrie ist. Ihre Rolle als menschlicher Metabolit deutet auch auf potenzielle Anwendungen bei der Untersuchung menschlicher Stoffwechselreaktionen und der Entwicklung verwandter Anwendungen hin .
Safety and Hazards
Wirkmechanismus
Target of Action
2-Methylbutan-2-amine is a primary aliphatic amine . It is a metabolite observed in human metabolism
Mode of Action
As an amine, it can act as a bronsted base, capable of accepting a hydron from a donor . This property may influence its interaction with biological targets.
Biochemical Pathways
2-Methylbutan-2-amine is observed in cancer metabolism . .
Result of Action
As a metabolite observed in cancer metabolism , it may have implications in the cellular processes associated with cancer.
Biochemische Analyse
Biochemical Properties
2-Methylbutan-2-amine is a Bronsted base, capable of accepting a hydron from a donor . It is involved in the deamination of amine-containing molecules .
Cellular Effects
As a metabolite observed in cancer metabolism, it may have significant effects on cellular processes .
Molecular Mechanism
It is known to participate in the deamination of amine-containing molecules
Metabolic Pathways
2-Methylbutan-2-amine is involved in the metabolic pathway of deamination of amine-containing molecules
Eigenschaften
IUPAC Name |
2-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELMWIVBBPAMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060485 | |
| Record name | 2-Butanamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-39-8 | |
| Record name | tert-Amylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanamine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanamine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-pentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)
![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)


![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)





